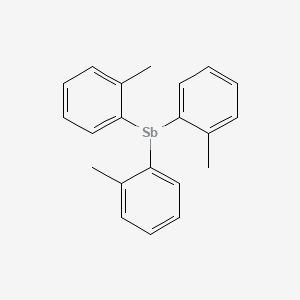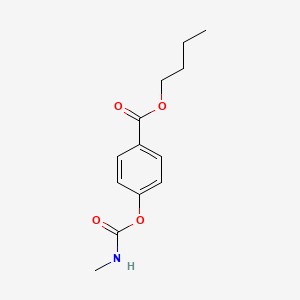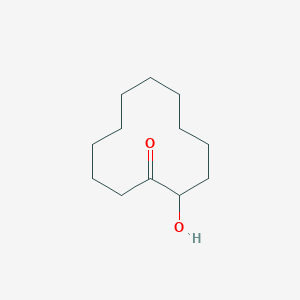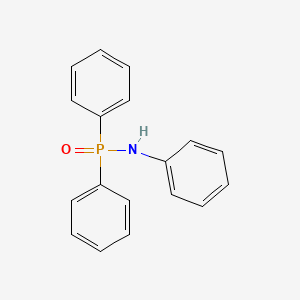
Stibine, tris(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-methylphenyl)stibine is an organoantimony compound characterized by the presence of three 2-methylphenyl groups attached to a central antimony atom. This compound is part of the broader class of triarylstibines, which are known for their applications in coordination chemistry due to their ability to act as ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(2-methylphenyl)stibine can be synthesized through the reaction of antimony trichloride with 2-methylphenylmagnesium bromide (Grignard reagent). The reaction typically proceeds as follows:
Preparation of Grignard Reagent: 2-methylbromobenzene is reacted with magnesium in anhydrous ether to form 2-methylphenylmagnesium bromide.
Formation of Tris(2-methylphenyl)stibine: Antimony trichloride is added to the Grignard reagent under an inert atmosphere, resulting in the formation of tris(2-methylphenyl)stibine.
Industrial Production Methods: While specific industrial production methods for tris(2-methylphenyl)stibine are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2-methylphenyl)stibine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Substitution: It can participate in substitution reactions where one or more of the 2-methylphenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Substitution: Reagents such as halogens or other electrophiles can be used under controlled conditions.
Major Products:
Oxidation Products: Antimony(V) compounds with different substituents.
Substitution Products: Compounds where one or more 2-methylphenyl groups are replaced by other functional groups.
Applications De Recherche Scientifique
Tris(2-methylphenyl)stibine has several applications in scientific research:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, particularly with transition metals like silver and rhodium.
Catalysis: The compound is used in catalytic systems to enhance reaction rates and selectivity.
Material Science: It is explored for its potential in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism by which tris(2-methylphenyl)stibine exerts its effects is primarily through its role as a ligand. The compound coordinates with metal centers, influencing the electronic and steric properties of the resulting complexes. This coordination can alter the reactivity and stability of the metal center, thereby affecting the overall reaction pathway .
Comparaison Avec Des Composés Similaires
Triphenylstibine: Similar in structure but with phenyl groups instead of 2-methylphenyl groups.
Tris(2-methoxyphenyl)stibine: Contains methoxy groups, leading to different electronic properties.
Tris(2-bromophenyl)stibine: Bromine substituents introduce different reactivity patterns.
Uniqueness: Tris(2-methylphenyl)stibine is unique due to the presence of the 2-methylphenyl groups, which provide distinct steric and electronic effects compared to other triarylstibines. These effects can influence the compound’s reactivity and its ability to form stable complexes with metals .
Propriétés
Numéro CAS |
23822-15-3 |
|---|---|
Formule moléculaire |
C21H21Sb |
Poids moléculaire |
395.2 g/mol |
Nom IUPAC |
tris(2-methylphenyl)stibane |
InChI |
InChI=1S/3C7H7.Sb/c3*1-7-5-3-2-4-6-7;/h3*2-5H,1H3; |
Clé InChI |
LDXFCCZPPSEDCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1[Sb](C2=CC=CC=C2C)C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea](/img/structure/B11955196.png)

![3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955215.png)





![N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11955246.png)


